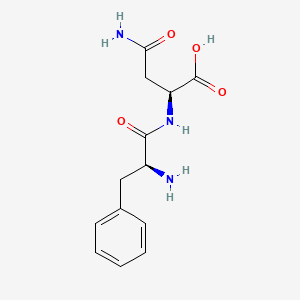
Phe-Asn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phe-Asn can be synthesized using standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (asparagine) to the resin, followed by the coupling of the N-terminal amino acid (phenylalanine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient production of peptides with high purity and yield. The choice of method depends on factors such as the desired scale of production and the specific requirements of the peptide .
Chemical Reactions Analysis
Types of Reactions
Phe-Asn can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can modify the asparagine residue.
Substitution: The amino groups in this compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve reagents like acyl chlorides or alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can lead to the formation of phenylalanine hydroxyl derivatives, while reduction of the asparagine residue can yield asparagine amine derivatives .
Scientific Research Applications
Phe-Asn has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Phe-Asn involves its interaction with specific molecular targets and pathways. For example, this compound has been shown to affect the proliferation of certain cancer cells by modulating cell signaling pathways and gene expression . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the peptide .
Comparison with Similar Compounds
Phe-Asn can be compared with other similar dipeptides, such as:
Phe-Phe (L-phenylalanyl-L-phenylalanine): Known for its role in peptide self-assembly and nanostructure formation.
Asn-Asn (L-asparaginyl-L-asparagine): Studied for its potential biological activities and applications in peptide chemistry.
This compound is unique due to its specific combination of phenylalanine and asparagine residues, which confer distinct chemical and biological properties .
Properties
CAS No. |
39537-20-7 |
|---|---|
Molecular Formula |
C13H17N3O4 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H17N3O4/c14-9(6-8-4-2-1-3-5-8)12(18)16-10(13(19)20)7-11(15)17/h1-5,9-10H,6-7,14H2,(H2,15,17)(H,16,18)(H,19,20)/t9-,10-/m0/s1 |
InChI Key |
BXNGIHFNNNSEOS-UWVGGRQHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)N)C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


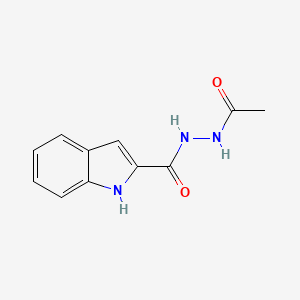
![2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14146645.png)
![2-[(2,4-Dimethylphenyl)(phenylsulfonyl)amino]-N-(phenylmethyl)acetamide](/img/structure/B14146648.png)
![Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane](/img/structure/B14146658.png)
![2-(thiophen-2-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]hydrazinecarbothioamide](/img/structure/B14146667.png)
![2-[(Pyridin-4-yl)methyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14146669.png)
![tert-butyl (3aS,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-methoxy-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate](/img/structure/B14146675.png)

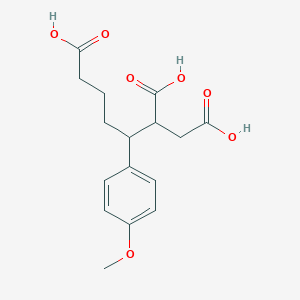
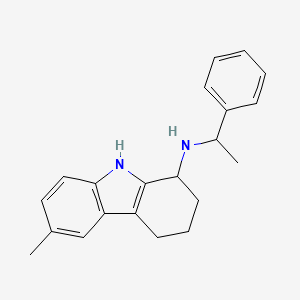

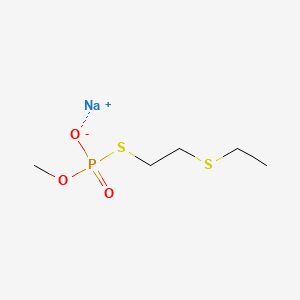
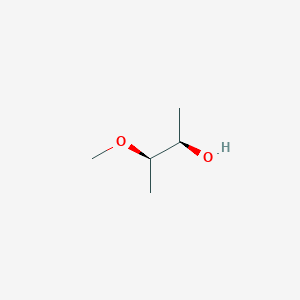
![[(2-Phenylpropyl)tellanyl]benzene](/img/structure/B14146730.png)
